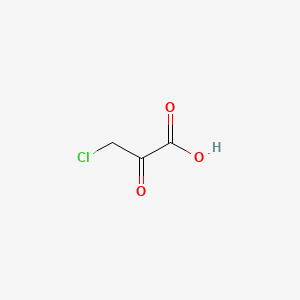

3-Chloro-2-oxopropanoic acid

描述

Significance and Research Context of Alpha-Keto Acids in Organic Chemistry

Alpha-keto acids, or oxo-acids, are a class of organic compounds characterized by the presence of a ketone functional group adjacent to a carboxylic acid group. fiveable.mewikipedia.org These compounds are of fundamental importance in both biochemistry and synthetic organic chemistry. In biological systems, they are key intermediates in major metabolic pathways, including the citric acid cycle and glycolysis, and are involved in the catabolism of amino acids. fiveable.mewikipedia.org

In the realm of organic synthesis, alpha-keto acids are valued as versatile building blocks. mdpi.com Their dual functionality allows them to participate in a wide array of chemical transformations, such as esterification, nucleophilic addition, and reduction. mdpi.com They also serve as precursors for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. mdpi.com A particularly noteworthy application is their use as acylating agents, where they offer a greener alternative to traditional reagents like acyl chlorides, producing only carbon dioxide as a byproduct. researchgate.netacs.org

Overview of Halogenated Alpha-Keto Acid Research Themes

The introduction of a halogen atom to the alpha-keto acid structure, creating a halogenated alpha-keto acid, further enhances the compound's reactivity and opens up new avenues for research. The electron-withdrawing nature of the halogen atom increases the polarity of the carbon-halogen bond, making the alpha-carbon more susceptible to nucleophilic attack. nih.gov

Research on halogenated alpha-keto acids often focuses on their utility as reactive intermediates in the synthesis of a wide range of compounds. nih.gov They are particularly valuable in the construction of heterocyclic compounds, which are core structures in many pharmaceuticals. wikipedia.org For instance, the reaction of α-haloketones with thioamides or thioureas is a well-established method for synthesizing thiazoles and aminothiazoles, respectively. wikipedia.org Furthermore, their unique reactivity is exploited in various named reactions and rearrangements, expanding the toolkit of synthetic chemists. nih.gov The study of halogenated alpha-keto acids also extends to their potential applications in medicinal chemistry and as building blocks for agricultural chemicals. ontosight.ai

Historical Development and Key Milestones in the Study of 3-Chloro-2-oxopropanoic Acid

The study of alpha-keto acids dates back to the late 19th century, with significant advancements in their synthesis being made in the first half of the 20th century. acs.org While specific historical details on the initial synthesis of this compound are not extensively documented in readily available literature, the general methods for preparing α-haloketones have been known for over a century. nih.gov

A common synthetic route to this compound involves the chlorination of pyruvic acid. ontosight.aichemicalbook.com Another approach is the oxidation of 3-chloropropionic acid derivatives. The development of reliable synthetic methods has been a crucial milestone, enabling further investigation into its chemical properties and reactivity.

More recent research has focused on the applications of this compound and its derivatives. For example, its ethyl ester, ethyl 3-chloro-2-oxopropanoate, is utilized as an intermediate in esterification reactions. The compound itself has been investigated for its role in the synthesis of various heterocyclic systems. clockss.org The ongoing exploration of its reactions and potential applications continues to be a theme in contemporary chemical research.

Data Tables

Table 1: Properties of this compound

| Property | Value |

| Molecular Formula | C₃H₃ClO₃ |

| Molecular Weight | 122.51 g/mol |

| Melting Point | 45 °C |

| Boiling Point | 206.2 °C at 760 mmHg |

| Density | 1.509 g/cm³ |

| pKa | 1.95 ± 0.54 (Predicted) |

| CAS Number | 3681-17-2 |

Data sourced from lookchem.com

Structure

2D Structure

3D Structure

属性

CAS 编号 |

3681-17-2 |

|---|---|

分子式 |

C3H3ClO3 |

分子量 |

122.51 g/mol |

IUPAC 名称 |

3-chloro-2-oxopropanoic acid |

InChI |

InChI=1S/C3H3ClO3/c4-1-2(5)3(6)7/h1H2,(H,6,7) |

InChI 键 |

RCWFNCXDFSOVLG-UHFFFAOYSA-N |

SMILES |

C(C(=O)C(=O)O)Cl |

规范 SMILES |

C(C(=O)C(=O)O)Cl |

其他CAS编号 |

3681-17-2 |

同义词 |

chloropyruvate chloropyruvic acid |

产品来源 |

United States |

Synthetic Methodologies for 3 Chloro 2 Oxopropanoic Acid

Classical Synthetic Routes and Their Mechanistic Underpinnings

Halogenation of Pyruvic Acid and Analogues

A primary and well-established method for the synthesis of 3-chloro-2-oxopropanoic acid involves the direct halogenation of pyruvic acid. This reaction typically utilizes a chlorinating agent to introduce a chlorine atom onto the methyl group of pyruvic acid.

One common approach employs sulfuryl chloride (SO₂Cl₂) as the chlorinating agent. The reaction between pyruvic acid and sulfuryl chloride leads to the formation of this compound. biosynth.comchemicalbook.com The mechanism proceeds through a free-radical or an ionic pathway, depending on the reaction conditions. In the presence of a radical initiator, a free-radical chain reaction is favored. Alternatively, the reaction can proceed through an electrophilic addition mechanism where the sulfuryl chloride acts as a source of electrophilic chlorine.

Another method involves the use of chlorine gas (Cl₂) bubbled through a solution of pyruvic acid, sometimes in the presence of a catalyst. The selection of the solvent and reaction temperature is critical to control the degree of chlorination and minimize the formation of di- and tri-chlorinated byproducts.

Synthetic Approaches Involving Chloroacetyl Chloride Derivatives

Chloroacetyl chloride and its derivatives serve as versatile starting materials for the synthesis of this compound. These methods often involve nucleophilic substitution reactions.

One strategy involves the reaction of chloroacetyl chloride with a cyanide source, such as sodium or potassium cyanide, to form chloroacetyl cyanide. Subsequent hydrolysis of the nitrile group under acidic or basic conditions yields this compound. It's important to note that chloroacetyl chloride can react with various amines to form chloroacetamides, which are a class of compounds with significant biological potential. researchgate.net

Derivatives of 3-phenyl-3-chloro-2-oxopropanoic acid, which can be synthesized from the Darzens condensation of dichloroacetates and aromatic aldehydes, are also important precursors. clockss.org These derivatives can undergo various cyclocondensation reactions to form a range of heterocyclic compounds. clockss.org

Hydrolysis Methods for Precursor Compounds

The hydrolysis of precursor compounds is a common final step in many synthetic routes to this compound. The specific conditions for hydrolysis, whether acidic or basic, depend on the nature of the precursor.

For instance, esters of this compound, such as ethyl 3-chloro-2-oxopropanoate, can be hydrolyzed to the corresponding carboxylic acid. This reaction is typically carried out using an aqueous solution of a strong acid, like hydrochloric acid, or a strong base, such as sodium hydroxide. The choice between acidic or basic hydrolysis can influence the final yield and purity of the product.

Modern and Sustainable Synthetic Strategies

Chemo- and Regioselective Synthesis Techniques

Modern synthetic chemistry emphasizes the development of highly selective reactions to improve efficiency and reduce waste. For the synthesis of this compound, chemo- and regioselective methods are being explored to control the position of chlorination and avoid unwanted side reactions.

While specific examples for this compound are not extensively detailed in the provided search results, the principles of chemo- and regioselectivity are broadly applicable. For instance, the use of protecting groups could shield other reactive sites in a more complex starting material, directing chlorination to the desired position. Subsequent deprotection would then yield the target molecule.

Development of Catalyst Systems for Enhanced Production

Catalysis plays a crucial role in developing more sustainable and efficient synthetic processes. Research into catalytic systems for the production of this compound and related compounds is an active area.

For example, gold(I) catalysts have been shown to be effective in the 1,3-azaprotio transfer of propargylic α-ketocarboxylate oximes, which are prepared from 2-oxopropanoic acid. pku.edu.cn While not a direct synthesis of this compound, this demonstrates the potential of modern catalysts in manipulating related structures.

Furthermore, the development of solid acid catalysts or phase-transfer catalysts could offer advantages in the chlorination of pyruvic acid by simplifying product separation and catalyst recycling, thereby making the process more environmentally friendly. The use of mixed-oxide catalysts, such as CaO-La2O3-Al2O3, has been investigated for transesterification reactions, which could be relevant for the synthesis of ester precursors of this compound.

Biocatalytic Approaches in Related Systems for Chiral Synthesis

The synthesis of chiral molecules is of paramount importance in the pharmaceutical and fine chemical industries. While direct biocatalytic routes to chiral this compound are not extensively documented, numerous studies on related systems, particularly α-keto acids and haloketones, demonstrate the potent capabilities of enzymes for producing chiral synthons. These approaches typically involve whole-cell biocatalysts or isolated enzymes to perform highly selective transformations. mdpi.comunipd.it

Enzymatic reduction of α-keto acids is a well-established method for producing chiral α-hydroxy acids. mdpi.com For instance, the reduction of 4-chloro-3-oxobutanoic acid methyl ester to its corresponding (S)-alcohol, a key intermediate for HMG-CoA reductase inhibitors, has been successfully achieved with high yield (95%) and enantiomeric excess (96% e.e.) using cell suspensions of Geotrichum candidum. nih.gov Similarly, ketoreductases (KREDs) are widely employed for the stereoselective reduction of prochiral ketones. mdpi.com The diastereoselective reduction of a related substrate, (1S)-[3-chloro-2-oxo-1-(phenylmethyl)propyl] carbamic acid, 1,1-dimethylethyl ester, was accomplished using various microbial strains, with Rhodococcus species providing over 90% yield and greater than 98% diastereomeric purity. nih.gov

Another powerful biocatalytic strategy is the reductive amination of α-keto acids to produce chiral amino acids. nih.gov This method often utilizes amino acid dehydrogenases, which exhibit broad substrate specificity and high enantioselectivity. nih.govnih.gov For example, engineered Escherichia coli cells expressing L-amino acid dehydrogenase and formate (B1220265) dehydrogenase have been used to synthesize a variety of L-amino acids from α-keto acids with high chemical yields (>80%) and excellent optical purity (up to 100% e.e.). nih.gov

Halohydrin dehalogenases (HHDH) represent another class of enzymes relevant to the synthesis of chiral compounds from halogenated precursors. nih.gov These enzymes can catalyze the formation of chiral epoxides from halohydrins. nih.govresearchgate.net While often used for ring-closure, the reverse reaction or related enzymatic transformations highlight the potential for biocatalysis in manipulating chloro-substituted chiral centers. Chemoenzymatic strategies often combine a biocatalytic step, such as the whole-cell mediated asymmetric reduction of a chloroalkyl arylketone, with a subsequent chemical step, like the cyclization of the resulting chlorohydrin, to produce optically active heterocycles. mdpi.comresearchgate.net

The table below summarizes various biocatalytic approaches used for chiral synthesis in systems related to this compound.

Table 1: Examples of Biocatalytic Transformations in Related Systems

| Enzyme/Biocatalyst | Substrate Type | Transformation | Product Type | Yield/Selectivity | Reference |

| Geotrichum candidum SC 5469 | Chloro-ketoester | Reduction | Chiral Chloro-hydroxyester | 95% yield, 96% e.e. | nih.gov |

| Rhodococcus erythropolis | Chloro-keto-carbamate | Reduction | Chiral Chloro-hydroxy-carbamate | 95% yield, >98% d.e. | nih.gov |

| L-amino acid dehydrogenase | α-Keto acids | Reductive Amination | L-amino acids | >80% yield, up to 100% e.e. | nih.gov |

| D-amino acid oxidase | Racemic Hydroxy-amino acid | Oxidation | Keto-acid | Not specified | nih.gov |

| Baker's Yeast | Chloroalkyl arylketone | Reduction | Chiral Chlorohydrin | Up to 95:5 e.r. | mdpi.com |

| Halohydrin dehalogenase (HHDH) | Dihalopropanol | Dehalogenation | Epichlorohydrin | 94.2% yield | nih.gov |

Optimization of Reaction Conditions and Process Efficiency

The efficiency of any chemical synthesis is critically dependent on the optimization of reaction parameters. For the synthesis of this compound and related compounds, factors such as the choice of solvent, reaction temperature, and pressure play a crucial role in determining the reaction rate, yield, and the selectivity towards the desired product.

Solvent Effects and Reaction Kinetics

The solvent is not merely an inert medium but an active participant that can profoundly influence reaction kinetics. researchgate.net Its properties, such as polarity, viscosity, and ability to solvate reactants and transition states, can alter reaction pathways and rates. upertis.ac.id In the oxidation of unsaturated acids by chlorochromate reagents, a reaction analogous to potential syntheses of this compound, the choice of solvent is critical. niscpr.res.intsijournals.com

Studies on the oxidation of cinnamic acid in nineteen different organic solvents revealed that the reaction kinetics were significantly affected by the solvent's properties. niscpr.res.in The analysis using multiparametric equations, such as Swain's equation, indicated that the cation-solvating power of the solvent was the dominant factor influencing the reaction rate. niscpr.res.intsijournals.com This suggests that solvents capable of stabilizing the cationic species or the positively polarized part of the transition state can accelerate the reaction. For instance, dimethyl sulfoxide (B87167) (DMSO) is often used as a solvent for such oxidations. niscpr.res.in

The effect of the solvent on reaction rates can be quantified, as shown in the table below, which illustrates the variation in the second-order rate constant (k₂) for the oxidation of cinnamic acid by a chlorochromate reagent in different solvents.

Table 2: Effect of Solvent on the Rate of Oxidation of Cinnamic Acid at 298 K

| Solvent | 10⁴ k₂ (dm³ mol⁻¹ s⁻¹) |

| Chloroform | 3.16 |

| 1,2-Dichloroethane | 10.0 |

| Dichloromethane | 14.1 |

| Dimethyl Sulfoxide | 70.5 |

| Acetone | 4.47 |

| N,N-Dimethylformamide | 25.7 |

| Butanone | 3.09 |

| Nitrobenzene | 15.8 |

| Benzene | 1.29 |

| Toluene | 0.95 |

| Data adapted from a study on the oxidation of unsaturated acids by 2,2'-bipyridinium chlorochromate. niscpr.res.in |

Furthermore, the use of water as a solvent can have unique effects, sometimes leading to significant rate accelerations even for reagents with low solubility, a phenomenon attributed to hydrophobic effects. researchgate.netunimi.it Optimizing a reaction may therefore involve screening a range of solvents to find the ideal balance of solubility, reaction rate, and stability of products. researchgate.net

Reactivity of the Alpha-Chlorine Moiety

The chlorine atom at the C-3 position is activated by the adjacent electron-withdrawing carbonyl group, making it a key site for nucleophilic substitution and a participant in cyclization reactions.

1 Nucleophilic Substitution Reactions and Their Scope

The chlorine atom in this compound is susceptible to nucleophilic substitution, primarily via an SN2 mechanism. jove.comntu.edu.sgjove.com The inductive effect of the neighboring carbonyl group increases the polarity of the carbon-chlorine bond and enhances the electrophilicity of the α-carbon, making it more reactive towards nucleophiles compared to a standard alkyl chloride. nih.gov SN1 reactions are generally disfavored for α-halocarbonyl compounds because they would form a less stable carbocation intermediate. jove.comntu.edu.sgjove.com

The scope of this reaction is broad, allowing the introduction of various functional groups at the alpha position.

Table 2: Scope of Nucleophiles in Substitution Reactions| Nucleophile | Product Type |

|---|---|

| Hydroxide (OH⁻) | α-Hydroxy acid |

| Amines (RNH₂, R₂NH) | α-Amino acids/esters rsc.org |

| Thiolates (RS⁻) | α-Thioethers |

| Azide (B81097) (N₃⁻) | α-Azido ketones clockss.org |

| Cyanide (CN⁻) | α-Cyano ketones researchgate.net |

For α-halo acids, reactions with even strong basic nucleophiles proceed via the SN2 pathway. jove.comntu.edu.sgjove.com Under these conditions, the carboxylic acid is first deprotonated to its conjugate base. This anion then undergoes the substitution reaction. jove.comjove.com The use of less basic nucleophiles is common for α-halo ketones to avoid competing elimination reactions or enolate formation. jove.comntu.edu.sgjove.com

Chemical Reactivity and Mechanistic Investigations of 3 Chloro 2 Oxopropanoic Acid

2 Role in Cyclization Reactions and Heterocycle Formation

3-Chloro-2-oxopropanoic acid and its derivatives are valuable precursors for the synthesis of a wide range of heterocyclic compounds. clockss.orgnih.gov The molecule possesses two key electrophilic centers—the carbonyl carbon and the chlorine-bearing carbon—which can react with binucleophiles (reagents with two nucleophilic sites) to form rings.

For example, it has been utilized in the synthesis of substituted imidazoles. In one pathway, this compound reacts with a benzimidamide derivative in the presence of a base to form a 2-substituted imidazole-4-carboxylic acid. google.com The reaction involves the initial formation of an imine at the keto group, followed by an intramolecular nucleophilic substitution where the other nitrogen of the amidine displaces the chlorine atom, leading to cyclization.

Similarly, derivatives of this compound have been used to synthesize highly functionalized oxazolines. clockss.org The reaction with sodium azide (B81097) can lead to an intermediate α-azido ketone, which then undergoes an unexpected cyclization to form the oxazoline (B21484) ring system. clockss.org These cyclocondensation reactions demonstrate the utility of this compound as a bifunctional building block in constructing complex molecular architectures. clockss.org

Carboxylic Acid Functional Group Transformations

The carboxylic acid group in this compound is a key site for various chemical transformations, enabling the synthesis of a diverse range of derivatives. Its reactivity is influenced by the adjacent electron-withdrawing keto group.

As a keto acid, this compound can undergo decarboxylation, the removal of the carboxyl group as carbon dioxide (CO₂), under specific conditions. The presence of the ketone at the adjacent carbon (the α-position to the carboxyl group) is crucial for this transformation, although it is generally β-keto acids that decarboxylate readily upon heating via a cyclic transition state. youtube.com

The decarboxylation of α-oxo carboxylic acids often requires specific reagents or conditions. Research has shown that these compounds can be effectively decarboxylated using photoredox catalysis. For instance, a visible-light-driven, metal-free method allows for the decarboxylation of various α-oxo carboxylic acids to yield aldehydes. organic-chemistry.org Another pathway involves treating the α-oxo acid with a strong base like lithium diisopropylamide (LDA) to form an enediolate, which can then be trapped by an electrophile. Quenching the reaction with aqueous acid subsequently triggers rapid decarboxylation. organic-chemistry.org

A related transformation is halodecarboxylation, where the carboxylic acid is replaced by a halogen atom. acs.org This process also involves the cleavage of the carbon-carbon bond adjacent to the carboxyl group and the release of CO₂. acs.org The mechanism for these reactions can be complex and is influenced by the specific reagents and substrates involved. acs.org

Table 1: Selected Decarboxylation Methods for α-Oxo Carboxylic Acids

| Method | Key Reagents/Conditions | Outcome | Mechanistic Feature | Reference |

|---|---|---|---|---|

| Photoredox Catalysis | Visible light, photoredox catalyst | Aldehyde formation | Radical-mediated decarboxylation | organic-chemistry.org |

| Base-Mediated | LDA, followed by acidic workup | Ketone formation (after trapping) | Formation of an enediolate intermediate followed by protonation and decarboxylation | organic-chemistry.org |

| Halodecarboxylation | Halogen source (e.g., I₂, K₃PO₄) | Organic halide formation | Ipso-substitution and C-C bond cleavage | acs.org |

The carboxylic acid functional group of this compound readily undergoes esterification with alcohols and amidation with amines to produce a variety of derivatives. These reactions are fundamental in modifying the compound's properties and using it as a building block in organic synthesis.

Esterification: The reaction with alcohols, typically in the presence of an acid catalyst, yields the corresponding esters. For example, the reaction with ethanol (B145695) produces ethyl 3-chloro-2-oxopropanoate. chemspider.com These ester derivatives are valuable intermediates in their own right. For instance, esters and amides of the related 3-phenyl-3-chloro-2-oxopropanoic acid are known to undergo smooth cyclocondensation reactions with various binucleophiles. clockss.org

Amidation: The synthesis of amides from this compound is a key step in the creation of more complex molecules, particularly heterocycles. The reaction involves coupling the carboxylic acid with an amine, often facilitated by a coupling agent or by converting the acid to a more reactive derivative like an acyl chloride. A significant application is in the synthesis of imidazole (B134444) derivatives, where this compound is reacted with an amidine. google.com

Multi-Component Reactions and Complex Cascade Transformations

The multiple reactive sites in this compound make it an ideal substrate for multi-component reactions (MCRs) and cascade transformations, where several bonds are formed in a single operation. researchgate.net MCRs are highly efficient processes that combine three or more reactants to build complex products in one pot. researchgate.net

A notable example is the use of this compound in the synthesis of substituted imidazoles. In a patented process, it is reacted with a benzimidamide hydrochloride derivative in the presence of a base to construct the 2-substituted-1H-imidazole-4-carboxylic acid core. google.com This transformation is a powerful demonstration of how the compound's functionalities can be harnessed to rapidly generate heterocyclic scaffolds. google.com The general principle of using pyruvic acids in MCRs to form quinoline (B57606) derivatives, known as the Doebner reaction, highlights the utility of the α-keto acid motif in such syntheses. nih.gov

Furthermore, this compound and its derivatives can be involved in enzyme-mediated cascade reactions. Biocatalytic cascades, which use multiple enzymes in sequence, can achieve highly complex and selective transformations. researchgate.net For example, a 2-keto acid can be an intermediate in the deracemization of 2-hydroxy acids, where one enantiomer is selectively oxidized to the keto acid, which is then reduced stereoselectively to the other enantiomer. d-nb.info This illustrates the potential for integrating this compound or its derivatives into sophisticated biocatalytic systems for producing chiral molecules. d-nb.info

Stereochemical Aspects of Reactions Involving this compound

While this compound is an achiral molecule, its reactions can readily introduce stereocenters, leading to chiral products. The prostereogenic ketone carbonyl group is a primary site for stereoselective transformations.

Asymmetric reduction of the ketone is a key strategy for producing chiral α-hydroxy acids. For example, derivatives of related keto acids serve as substrates in chiral Lewis base-catalyzed stereoselective reductions, yielding specific enantiomers of the corresponding hydroxy acids. lookchem.com These chiral products are often important building blocks in the pharmaceutical industry. lookchem.com

Enzyme-catalyzed reactions offer another powerful route to stereochemical control. In enantioselective cascade biocatalysis, the reduction of a 2-keto acid intermediate to a specific enantiomer of a 2-hydroxy acid can be achieved with high stereopurity using stereoselective (R)- or (S)-2-keto acid reductases. d-nb.info This approach allows for the deracemization of a racemic mixture of a 2-hydroxy acid by passing through the achiral keto acid intermediate, demonstrating exquisite control over the final product's stereochemistry. d-nb.info

Synthesis and Reactivity of 3 Chloro 2 Oxopropanoic Acid Derivatives and Analogues

Structurally Modified Derivatives (e.g., Aromatic, Dihalo, Amino-Substituted)

The fundamental structure of 3-chloro-2-oxopropanoic acid has been modified in numerous ways to study its chemical properties and to synthesize new compounds. These modifications include the introduction of aromatic, dihalo, and amino substituents.

Aromatic Derivatives: The introduction of an aromatic ring, typically at the 3-position, creates a class of compounds with distinct reactivity. For instance, 3-aryl-3-chloro-2-oxopropanoic acid derivatives are readily synthesized through the Darzens condensation of dichloroacetates and aromatic aldehydes. clockss.org These aromatic derivatives, such as 3-phenyl-3-chloro-2-oxopropanoic acid, serve as versatile precursors for various heterocyclic compounds. clockss.orgacs.org Specific examples include 3-(4-chlorophenyl)-2-oxopropanoic acid and 3-(2-Chloro-5-hydroxyphenyl)-2-oxopropanoic acid. cymitquimica.com The synthesis of 3-(2-nitrophenyl)pyruvic acid derivatives can be achieved via the hydrolysis of oxazolinone intermediates. researchgate.net The reactivity of these aromatic derivatives is influenced by the substituents on the phenyl ring; for example, electron-withdrawing groups on the aromatic ring can affect the electrophilicity of the molecule.

Dihalo Derivatives: Dihalo-substituted analogues have also been synthesized. Research has been conducted on 2,6-dihalophenyl structural analogs, such as 2-fluoro-6-chloro and 2,6-dichlorophenyl derivatives, starting from 2-(2,6-dihalophenyl)acetonitriles. researchgate.net Another example is the synthesis of ethyl 3,3-difluoro-3-diethoxyphosphoryl-2-oxopropionate, which is used as a building block for fluorine-containing heterocycles. ineosopen.org

Amino-Substituted Derivatives: The incorporation of amino groups leads to another important class of derivatives. 3-[(3-Chloro-4-fluorophenyl)amino]-3-oxopropanoic acid is an example of an amino acid derivative where a substituted phenyl group is attached via an amino linkage. smolecule.com Its synthesis can be achieved through methods like direct amination or coupling reactions to form the amide bond. smolecule.com A general strategy for the asymmetric synthesis of β2-amino acids, specifically (S)-2-alkyl-3-aminopropanoic acids, involves the conjugate addition of lithium dibenzylamide to an N-acryloyl derivative followed by alkylation. rsc.org

| Derivative Type | Example Compound | Synthetic Precursors/Methods | Key Research Findings |

| Aromatic | 3-Phenyl-3-chloro-2-oxopropanoic acid | Darzens condensation of dichloroacetates and aromatic aldehydes. clockss.org | Versatile precursor for heterocyclic synthesis. clockss.orgacs.org |

| Aromatic | 3-(2-Nitrophenyl)pyruvic acid | Hydrolysis of oxazolinone intermediates. researchgate.net | Used as a building block for other complex molecules. |

| Dihalo | 2,6-Dichlorophenyl analogue | Starting from 2-(2,6-dichlorophenyl)acetonitrile. researchgate.net | Synthesized to study the effect of aromatic ring substitution on biological activity. researchgate.net |

| Amino | 3-[(3-Chloro-4-fluorophenyl)amino]-3-oxopropanoic acid | Coupling agents to form the amine bond between the phenyl group and the propanoic acid moiety. smolecule.com | The chloro substituent can undergo nucleophilic substitution for further functionalization. smolecule.com |

| Amino | (S)-2-Alkyl-3-aminopropanoic acids | Conjugate addition of lithium dibenzylamide to (S)-N(3)-acryloyl-4-isopropyl-5,5-dimethyloxazolidin-2-one. rsc.org | Provides a route to enantiomerically pure β2-amino acids. rsc.org |

Esters and Amides of this compound

Ester and amide derivatives of this compound are significant intermediates in organic synthesis.

Esters: Ethyl 3-chloro-2-oxopropanoate is the ethyl ester derivative of the parent acid. It is less acidic than its carboxylic acid counterpart due to the weaker electron-withdrawing effect of the ester group, though it retains reactivity at the β-chlorine for nucleophilic substitutions. The synthesis of esters like methyl 3-chloro-2,2-dimethyl-3-oxopropanoate can be achieved by reacting the corresponding acid with an alcohol (e.g., methanol) under acidic conditions. The microbial reduction of 2-chloro-3-aryl-3-oxopropionic acid esters has been studied, leading to enantiomerically pure chlorohydroxyesters, which are precursors to phenylglycidic esters. researchgate.net

Amides: Amides are another crucial class of derivatives. 3-Chloro-2-oxo-N,3-diarylpropanamides can be obtained from the Darzens condensation of dichloroacetic acid anilides with aromatic aldehydes. researchgate.net These compounds have been used in the synthesis of 3-chloro(aryl)methyl)-3-hydroxyindolin-2-ones via intramolecular Friedel-Crafts alkylation. researchgate.net The reaction of 3-diazo-2-oxopropionic acid esters and amides with benzoic and salicylic (B10762653) acid hydrazides yields 2,3-bis(aroylhydrazono)propionic acid derivatives, which possess an osazone structure. researchgate.net Furthermore, (E,Z)-3-chloroprop-2-enamides have been synthesized by reacting 3-phenyl propynoic acids with oxalyl chloride and subsequent amination. researchgate.net

| Derivative | Example Compound | Synthesis Method | Reactivity Highlight |

| Ester | Ethyl 3-chloro-2-oxopropanoate | Esterification of this compound. | β-chlorine is susceptible to nucleophilic substitution. |

| Ester | Methyl 3-chloro-2,2-dimethyl-3-oxopropanoate | Reaction of 3-chloro-2,2-dimethylpropanoic acid with methanol (B129727) and an acid catalyst. | The chlorine atom can be replaced by various nucleophiles. |

| Amide | N-Benzyl-3-chloro-2-oxo-N,3-diarylpropanamide | Darzens condensation of dichloroacetic acid anilides and aromatic aldehydes. researchgate.net | Undergoes intramolecular Friedel-Crafts alkylation to form indolinones. researchgate.net |

| Amide | 2,3-Bis(benzoylhydrazono)propionic acid ethyl ester | Reaction of 3-diazo-2-oxopropionic acid ester with benzoic acid hydrazide. researchgate.net | Forms a stable osazone structure. researchgate.net |

Heterocyclic Compounds Derived from this compound

This compound and its derivatives are valuable synthons for a wide array of heterocyclic compounds due to their multiple reactive sites.

The reaction of 3-aryl-3-chloro-2-oxopropanoic acid derivatives with various binucleophiles leads to the formation of diverse heterocyclic systems. clockss.org For example, their reaction with sodium azide (B81097) unexpectedly yields highly functionalized oxazolines instead of the anticipated α-azido ketones. clockss.org These derivatives are also key starting materials for synthesizing quinoxalines, thiazoles, thiazolo[3,4-a]quinoxalines, oxatiins, ditiines, and thiadiazines. clockss.org

In a specific application, this compound is reacted with 4-bromo-2-fluorobenzimidamide hydrochloride in the presence of a base to produce 2-(4-bromo-2-fluorophenyl)-1H-imidazole-4-carboxylic acid, an intermediate in the synthesis of more complex benzoxazepin compounds. google.com Similarly, reaction with o-phenylenediamine (B120857) can yield quinoxalinone derivatives. sapub.org The reaction of esters of 3-phenyl-3-chloro-2-oxopropionic acid with 2-aminopyridines leads to the formation of imidazo[1,2-a]pyridine (B132010) derivatives. acs.org

Furthermore, related fluorinated analogues like 3,3-difluoro-3-diethoxyphosphoryl-2-oxopropionic acid ethyl ester react with 3,5-aminopyrazoles to afford 4,5-dihydropyrazolo[1,5-a]-pyrimidines and with 2-pyrazolin-5-one derivatives to yield dihydropyrano[2,3-c]pyrazoles. ineosopen.org

| Starting Material | Reagent | Resulting Heterocycle | Reference |

| 3-Phenyl-3-chloro-2-oxopropanoic acid derivatives | Sodium Azide | Oxazolines | clockss.org |

| This compound | 4-Bromo-2-fluorobenzimidamide hydrochloride | Imidazoles | google.com |

| 3-Phenyl-3-chloro-2-oxopropanoic acid esters | 2-Aminopyridines | Imidazo[1,2-a]pyridines | acs.org |

| 3-Aryl-3-chloro-2-oxopropanoic acid derivatives | Various binucleophiles | Quinoxalines, Thiazoles | clockss.org |

| Ethyl 3,3-difluoro-3-diethoxyphosphoryl-2-oxopropionate | 3,5-Aminopyrazoles | Pyrazolo[1,5-a]pyrimidines | ineosopen.org |

Investigations into Structure-Reactivity Relationships in Derivatives

The reactivity of this compound and its derivatives is intrinsically linked to their molecular structure. The presence and position of functional groups significantly influence their chemical behavior.

The core structure contains an α-keto acid moiety and a chlorine atom at the β-position. The electron-withdrawing nature of the ketone group enhances the electrophilicity of the β-carbon, making the chlorine atom more susceptible to nucleophilic substitution compared to its analogue, 3-chloropropionic acid. The acidity of the carboxylic acid is also increased by the inductive effect of the adjacent chlorine atom. uomustansiriyah.edu.iq

In ester derivatives, steric hindrance plays a crucial role. For example, the presence of two methyl groups at the 2-position in methyl 3-chloro-2,2-dimethyl-3-oxopropanoate reduces the accessibility of the carbonyl carbon to nucleophilic attack, thereby enhancing the compound's stability compared to non-dimethylated analogues like methyl 3-chloro-3-oxopropanoate.

For aromatic derivatives, the electronic properties of substituents on the aromatic ring modulate reactivity. In 3-(2-Chloro-5-hydroxyphenyl)-2-oxopropanoic acid, the electron-withdrawing chlorine and hydroxyl groups impact the electrophilicity of the aromatic ring, while the ketone and carboxylic acid groups are sites for nucleophilic reactions. The hydroxyl group can also participate in hydrogen bonding or be a site for further derivatization. The specific combination of halogen and hydroxyl groups on the phenyl ring is critical in determining the chemical reactivity and potential biological effects when compared to similar compounds.

Biochemical and Enzymatic Investigations of 3 Chloro 2 Oxopropanoic Acid

Involvement in General Metabolic Pathways and Organic Acid Cycles (e.g., Pyruvate-related)

3-Chloro-2-oxopropanoic acid, also commonly known as chloropyruvate, is a structural analogue of pyruvic acid, a cornerstone molecule in cellular metabolism. asm.org This structural similarity allows it to interact with and disrupt key metabolic pathways that utilize pyruvate (B1213749), most notably glycolysis and gluconeogenesis. asm.orgresearchgate.net Research has demonstrated that chloropyruvate acts as an inhibitor of several critical enzymes within these pathways, thereby altering glycolytic flux and cellular energy production. asm.org

Its primary mechanism of interference involves acting as a competitive inhibitor or inactivator of enzymes that bind pyruvate or phosphoenolpyruvate. Key targets include lactate (B86563) dehydrogenase, the pyruvate dehydrogenase complex, pyruvate kinase, and pyruvate carboxylase. researchgate.netnih.govasm.orguni-halle.de By inhibiting these enzymes, this compound effectively disrupts the normal flow of metabolites through central energy pathways. For instance, its inhibition of pyruvate carboxylase, the first committed step in gluconeogenesis, can significantly reduce glucose production. uni-halle.deucl.ac.uk In rat liver studies, 10 mM of chloropyruvate caused a near-complete inhibition of gluconeogenesis (>95%). ucl.ac.uktandfonline.com This potent inhibitory action makes it a valuable compound for studying metabolic regulation in various biological systems. asm.org

Enzymatic Transformations and Substrate Specificity Studies

The reactivity of this compound has been examined with a range of enzymes, revealing its capacity to act as both an inhibitor and, in some cases, a substrate. Its interactions are crucial for understanding enzyme kinetics and substrate specificity.

Pyruvate Kinase and PEP Carboxylase: (Z)-3-Chlorophosphoenolpyruvate, a related compound, is a competitive inhibitor of pyruvate kinase. researchgate.net Pyruvate kinase can act on this compound, though at a rate approximately 0.1% of that for its natural substrate, phosphoenolpyruvate, transforming it into this compound. researchgate.netnih.gov Phosphoenolpyruvate carboxylase is also inhibited and slowly inactivated by the chloro-analogue, which it converts into a mixture of chloropyruvate and chlorooxalacetate. researchgate.netnih.gov

Pyruvate Carboxylase: Chloropyruvate is a potent inhibitor of pyruvate carboxylase. uni-halle.de Structural studies of Rhizobium etli pyruvate carboxylase with the related inhibitor 3-bromopyruvate (B3434600) show that these halogenated derivatives bind in the active site, interacting with key residues like Arg621 and the metal center, which may explain their enhanced potency. tandfonline.com

Lactate Dehydrogenase and Pyruvate Dehydrogenase: Due to its structural similarity to pyruvate, this compound is an inhibitor of lactate dehydrogenase and the pyruvate dehydrogenase complex. nih.govasm.org

D-Amino Acid Oxidase: This enzyme can catalyze the oxidation of β-chloroalanine to produce chloropyruvate. nih.gov The reaction demonstrates that chloropyruvate can be an enzymatic product under specific conditions.

Other Enzymes: In membrane vesicles from Escherichia coli, chloropyruvate has been shown to inactivate alanine (B10760859) racemase and, to a lesser extent, pyruvate oxidase. nih.gov It also reacts with N-acetylneuraminic acid lyase and has been used as a substrate analogue for studying mercaptopyruvate sulfurtransferase.

Table 1: Summary of Enzymatic Interactions with this compound (Chloropyruvate)

| Enzyme | Organism/Source | Observed Effect on Enzyme | Reference |

|---|---|---|---|

| Pyruvate Kinase | Not Specified | Inhibition; Acts as a very slow substrate | asm.orgresearchgate.netresearchgate.net |

| Phosphoenolpyruvate Carboxylase | Not Specified | Competitive inhibition and slow inactivation; Acts as a substrate | researchgate.netnih.gov |

| Pyruvate Carboxylase | Rhizobium etli, Rat Liver | Potent inhibition | uni-halle.detandfonline.com |

| Lactate Dehydrogenase | Boar Spermatozoa | Inhibition | researchgate.netnih.gov |

| Pyruvate Dehydrogenase Complex | Commercially Available | Inhibition | asm.org |

| D-Amino Acid Oxidase | Hog Kidney | Product of β-chloroalanine oxidation | nih.gov |

| Alanine Racemase | Escherichia coli | Inactivation | nih.gov |

| Pyruvate Oxidase | Escherichia coli | Inactivation (less severe) | nih.gov |

| N-acetylneuraminic acid lyase | Not Specified | Reacts with the enzyme | |

| Mercaptopyruvate Sulfurtransferase | Rat | Used as a substrate analogue for affinity labeling |

Role in Microbial Metabolism and Degradation Studies

The role of this compound in microbial metabolism is primarily characterized by its inhibitory effects and its appearance as a metabolic intermediate, rather than as a primary growth substrate. There is limited evidence of microorganisms utilizing it for complete degradation.

In some bacterial degradation pathways for complex chlorinated pollutants, chloropyruvate is proposed as a transient intermediate. For example, its formation is hypothesized during the meta-fission pathway of certain polychlorinated biphenyls (PCBs) and 2,4-dichlorophenol. asm.org However, the subsequent metabolic fate of the chloropyruvate formed is not well-documented.

Studies on Escherichia coli membrane vesicles have provided significant insight into its biochemical interactions. In this system, chloropyruvate does not appear to be readily metabolized but instead acts as a potent disruptive agent. It inhibits multiple amino acid and lactose (B1674315) transport systems. nih.gov This effect is not due to a general breakdown of the membrane's energy state but appears to be a more specific interference with the ability of transport proteins to utilize the membrane potential. nih.gov This research also confirmed that chloropyruvate irreversibly inactivates the microbial enzymes alanine racemase and pyruvate oxidase. nih.gov

Furthermore, chloropyruvate is considered a plausible precursor in the microbial synthesis of mercaptopyruvate, which is an intermediate in cysteine metabolism. researchgate.net While this represents a form of microbial transformation, it is part of a biosynthetic pathway rather than a catabolic, energy-yielding degradation process. The dehalogenation of chlorinated compounds is a known microbial process, often involving reductive dehalogenation under anaerobic conditions or the action of halohydrin dehalogenases, but specific pathways for the dehalogenation of this compound are not detailed in the available literature. uni-halle.de

Biochemical Interactions within Model Biological Systems (non-clinical)

In non-clinical model systems, this compound serves as a valuable biochemical tool for investigating metabolic processes and enzyme mechanisms. Its primary use is as a selective inhibitor to probe the function of pyruvate-dependent pathways.

Biochemical assays frequently employ chloropyruvate to study enzyme inhibition and kinetics for enzymes like lactate dehydrogenase and pyruvate kinase. asm.orgresearchgate.net For example, experiments with isolated rat kidney tubules and mitochondria have shown that this compound inhibits oxidative metabolic capabilities, likely targeting the pyruvate dehydrogenase complex. asm.org This makes it a useful compound for studying induced metabolic dysfunction in isolated organelle systems.

It has also been used to explore the mechanisms of more complex transport processes. In studies with E. coli membrane vesicles, it was demonstrated that chloropyruvate uncouples active transport from substrate oxidation. nih.gov It achieves this not by dissipating the membrane potential, but by blocking the ability of the solute carrier protein to respond to it, effectively halting transport. nih.gov This specific mode of action allows researchers to dissect the different components of chemiosmotic coupling. The compound's interaction with N-acetylneuraminic acid lyase has also been studied to understand the enzyme's reaction mechanism.

Table 2: Inhibitory Effect of Pyruvate Derivatives on Gluconeogenesis in Rat Liver

| Compound | Concentration | Inhibition of Glucose Production | Reference |

|---|---|---|---|

| This compound | 10 mM | >95% | ucl.ac.uktandfonline.com |

| Fluoropyruvate | 10 mM | 85% | ucl.ac.uk |

| Chloroacetic acid | 10 mM | 54% | ucl.ac.uk |

Analytical Research Methodologies for 3 Chloro 2 Oxopropanoic Acid

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the unambiguous structural assignment of 3-Chloro-2-oxopropanoic acid. By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, the precise connectivity of atoms within the molecule can be confirmed.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two distinct signals. The methylene protons (-CH₂-) adjacent to the chlorine atom would appear as a singlet, and the carboxylic acid proton (-COOH) would also present as a singlet, typically with a broad appearance and a chemical shift significantly downfield.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display three unique signals corresponding to the three carbon atoms in different chemical environments: the carbonyl carbon of the carboxylic acid, the ketone carbonyl carbon, and the methylene carbon bonded to the chlorine atom. The positions of these signals are influenced by the electronegativity of the adjacent atoms.

Based on analogous structures, the predicted chemical shifts are presented below.

Table 1: Predicted NMR Chemical Shifts (δ) for this compound

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| -C H₂Cl | ¹H | ~4.5 | Singlet |

| -COOH | ¹H | >10 | Singlet (broad) |

| -C H₂Cl | ¹³C | ~45-50 | - |

| -C =O (Ketone) | ¹³C | ~190-195 | - |

| -C OOH (Carboxylic Acid) | ¹³C | ~165-170 | - |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the specific functional groups present in a molecule. For this compound, the IR spectrum provides clear evidence for the carboxylic acid and ketone moieties.

The key vibrational modes expected in the IR spectrum are:

A very broad absorption band in the region of 3300-2500 cm⁻¹, characteristic of the O-H stretching vibration of the carboxylic acid group, which is broadened due to hydrogen bonding. wikipedia.org

Two distinct and strong absorption bands in the carbonyl region (1800-1650 cm⁻¹). One sharp peak corresponds to the C=O stretching vibration of the ketone group, while the other, also sharp, is due to the C=O stretching of the carboxylic acid group. wikipedia.org

A C-O stretching vibration for the carboxylic acid, typically observed between 1320-1210 cm⁻¹.

A C-Cl stretching vibration, which is expected to appear in the fingerprint region, generally between 800-600 cm⁻¹.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 3300 - 2500 | Strong, Broad |

| Ketone | C=O Stretch | ~1725 - 1705 | Strong, Sharp |

| Carboxylic Acid | C=O Stretch | ~1710 - 1680 | Strong, Sharp |

| Carboxylic Acid | C-O Stretch | 1320 - 1210 | Medium |

| Alkyl Halide | C-Cl Stretch | 800 - 600 | Medium to Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule. The carbonyl groups (ketone and carboxylic acid) in this compound contain non-bonding electrons (n) and π-electrons. These are expected to undergo n → π* transitions, which typically result in weak absorption bands in the UV region. Specific experimental data for the absorption maximum (λmax) of this compound is not prominently available in the reviewed literature.

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for separating this compound from complex mixtures and for its precise quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS) Based Quantification

Liquid chromatography coupled with mass spectrometry (LC-MS) is a highly sensitive and selective method for the quantification of organic acids in various matrices. rsc.orgnih.gov For this compound, a reversed-phase high-performance liquid chromatography (HPLC) method would likely be employed.

A typical LC-MS method would involve:

Chromatographic Separation: A C18 stationary phase column is commonly used for separating polar organic acids. The mobile phase would likely consist of a gradient mixture of acidified water (e.g., with 0.1% formic acid) and an organic solvent like acetonitrile. The acidic mobile phase ensures that the carboxylic acid remains in its protonated form for better retention on the reversed-phase column.

Mass Spectrometric Detection: Detection is typically achieved using a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source, often operated in the negative ion mode. In negative ESI, the molecule loses a proton to form the [M-H]⁻ ion. For this compound (molar mass: 122.51 g/mol ), the deprotonated molecule [C₃H₂ClO₃]⁻ would have a mass-to-charge ratio (m/z) of approximately 121. nih.govnih.gov Quantification is performed using Multiple Reaction Monitoring (MRM), which provides high specificity by monitoring a specific fragmentation of the parent ion.

Table 3: Typical LC-MS Parameters for Analysis of this compound

| Parameter | Condition |

|---|---|

| LC Column | C18 Reversed-Phase |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Parent Ion (m/z) | 121 ([M-H]⁻) |

| Detection | Tandem Mass Spectrometry (MS/MS) |

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of volatile and thermally stable compounds. However, due to the low volatility and polar nature of this compound, direct analysis by GC-MS is challenging. Therefore, a derivatization step is necessary to convert the analyte into a more volatile and less polar derivative. gcms.czresearchgate.net

Common derivatization strategies for carboxylic acids include:

Silylation: This involves reacting the carboxylic acid with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), to replace the acidic proton with a trimethylsilyl (TMS) group.

Esterification: The carboxylic acid can be converted to a more volatile ester, for example, a methyl ester, by reacting it with an appropriate reagent.

After derivatization, the resulting compound can be separated on a non-polar capillary GC column and detected by a mass spectrometer. The mass spectrum of the derivative will show a characteristic molecular ion peak and fragmentation pattern, which can be used for identification and quantification. This approach has been successfully applied to the analysis of related chlorinated compounds in various samples. agriculturejournals.cz

Derivatization Strategies for Enhanced Analytical Performance

The analytical determination of this compound, a reactive α-keto acid, often necessitates derivatization to improve its volatility, stability, and detectability, particularly for gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) analyses. The presence of both a carboxylic acid and a keto functional group makes this compound polar and prone to degradation, posing challenges for direct analysis. Various derivatization strategies targeting these functional groups have been developed for α-keto acids in general, which are applicable to this compound.

A widely adopted two-step derivatization procedure for GC-MS analysis involves methoximation followed by silylation. The initial methoximation step targets the keto group, converting it into a more stable methoxime derivative. This prevents tautomerization and potential decarboxylation, which can lead to multiple and unstable products. Subsequent silylation of the carboxylic acid group with a reagent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) replaces the acidic proton with a trimethylsilyl (TMS) group. This process significantly increases the volatility and thermal stability of the analyte, making it amenable to GC analysis.

For LC-MS-based methods, derivatization aims to enhance ionization efficiency and chromatographic retention. Reagents that introduce a readily ionizable moiety or a fluorophore are often employed. For instance, 2-hydrazinoquinoline can be used to derivatize the keto group, forming a stable hydrazone that can be sensitively detected by mass spectrometry. This approach is particularly useful for analyzing α-keto acids in complex biological matrices. Another strategy involves the use of reagents like o-phenylenediamine (B120857) to form quinoxalinol derivatives, which can be separated by packed column gas chromatography.

The selection of a derivatization strategy depends on the analytical technique being employed, the nature of the sample matrix, and the desired sensitivity and selectivity of the assay.

Table 1: Derivatization Strategies for α-Keto Acids Applicable to this compound

| Derivatization Strategy | Reagents | Target Functional Group(s) | Analytical Technique | Benefits |

| Methoximation & Silylation | Methoxyamine hydrochloride (MeOx), N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Keto and Carboxylic Acid | GC-MS | Increases volatility and thermal stability; prevents tautomerization and decarboxylation. |

| Quinoxalinol Formation | o-phenylenediamine | Keto and Carboxylic Acid | GC | Forms stable, volatile derivatives suitable for gas chromatography. |

| Hydrazone Formation | 2-hydrazinoquinoline | Keto | LC-MS | Enhances ionization efficiency and provides sensitive detection for mass spectrometry. |

| Fluorescent Labeling | 2-aminobenzenthiol | Keto | HPLC with Fluorescence Detection | Forms a highly fluorescent thiazine derivative, enabling sensitive detection. |

Crystallographic Studies for Solid-State Structural Elucidation (e.g., X-ray Diffraction)

To date, a definitive crystal structure of this compound in its free acid form has not been reported in publicly available crystallographic databases. The inherent reactivity and potential instability of the compound in the solid state may present challenges for the growth of single crystals suitable for X-ray diffraction analysis.

However, crystallographic studies on derivatives of closely related compounds provide valuable insights into the molecular geometry and intermolecular interactions that can be expected in the solid state. For example, the crystal structure of an oxazoline (B21484) derivative of 3-phenyl-3-chloro-2-oxopropanoic acid has been determined by single-crystal X-ray diffraction. While the phenyl substituent introduces steric and electronic differences, the study confirms the core structure and provides data on bond lengths and angles of the chloro-oxopropanoic acid moiety when incorporated into a larger molecular framework.

The analysis of such related structures allows for a deeper understanding of the conformational preferences and potential hydrogen bonding networks that could be present in the solid state of this compound and its simple derivatives. X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing information on bond lengths, bond angles, and crystal packing. Powder X-ray diffraction (PXRD) could also be employed to characterize the bulk crystalline phases of salts or stable derivatives of this compound.

Table 2: Representative Crystallographic Data for a Derivative of a Related Chloro-oxopropanoic Acid

| Parameter | Value (for an oxazoline derivative of 3-phenyl-3-chloro-2-oxopropanoic acid) |

| Crystal System | Data not publicly available |

| Space Group | Data not publicly available |

| Unit Cell Dimensions | Data not publicly available |

| Significance | The study confirmed the molecular structure of the derivative, providing insights into the stereochemistry and conformation of a molecule containing the chloro-oxopropanoic acid backbone. The analysis also revealed the presence of hydrogen bonding in the crystal lattice. |

Theoretical and Computational Studies on 3 Chloro 2 Oxopropanoic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory) for Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone of modern computational chemistry for determining the molecular and electronic structures of molecules. These calculations solve approximations of the Schrödinger equation to find the lowest energy (most stable) arrangement of electrons and nuclei.

For 3-chloro-2-oxopropanoic acid, DFT calculations would typically be used to determine:

Optimized Molecular Geometry: This involves finding the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy structure of the molecule.

Electronic Properties: Key electronic properties that can be calculated include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential. The HOMO-LUMO gap is particularly important as it relates to the molecule's reactivity and electronic transitions.

Reaction Mechanism Simulations and Transition State Analysis

Computational chemistry is extensively used to model the pathways of chemical reactions, providing a level of detail that is often difficult to obtain experimentally. For this compound, which is a reactive α-keto acid, simulations could be employed to study various transformations it might undergo.

This type of investigation typically involves:

Mapping Reaction Coordinates: Potential energy surfaces are calculated to identify the lowest energy path from reactants to products.

Transition State (TS) Searching: The highest energy point along the reaction coordinate, the transition state, is located and characterized. The energy of the TS is crucial for determining the activation energy and, consequently, the rate of the reaction.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to confirm that it connects the intended reactants and products.

For instance, simulations could be used to study the nucleophilic substitution at the carbon bearing the chlorine atom or addition reactions at the ketone functional groups. While chloropyruvic acid is mentioned as a reactant or intermediate in various biochemical and synthetic reactions, detailed computational studies of its reaction mechanisms, including transition state analysis, are not prominently featured in the available literature.

Prediction of Spectroscopic Properties (e.g., Vibrational Frequencies)

Computational methods can predict various spectroscopic properties of molecules, which is invaluable for interpreting experimental spectra. For this compound, the calculation of vibrational frequencies is a common application.

Infrared (IR) and Raman Spectra: After optimizing the molecular geometry, the vibrational frequencies can be calculated. These correspond to the energies of molecular vibrations, such as bond stretching and bending. The calculated frequencies and their intensities can be used to simulate the IR and Raman spectra of the molecule. This aids in the assignment of peaks in experimentally measured spectra.

While experimental spectra for this compound may exist, published computational studies that provide a detailed assignment of its vibrational frequencies are not currently available.

Conformation Analysis and Tautomeric Equilibria Modeling

Many molecules, including this compound, can exist in different spatial arrangements, known as conformations, due to rotation around single bonds. Furthermore, the presence of keto and carboxylic acid groups allows for the possibility of tautomerism.

Conformational Analysis: Computational methods can be used to explore the potential energy surface related to bond rotations. This allows for the identification of different stable conformers and the determination of their relative energies. For this compound, rotation around the C-C bonds would be of primary interest.

Tautomeric Equilibria: this compound can potentially exist in different tautomeric forms, such as the enol form. Quantum chemical calculations can be used to compute the relative energies of these tautomers, providing insight into their equilibrium populations.

Specific computational studies on the conformational landscape and tautomeric equilibria of this compound have not been found in a review of the current scientific literature.

Computational Approaches to Structure-Reactivity Correlations

Computational chemistry can be used to establish relationships between the structure of a molecule and its chemical reactivity. This is often achieved through the calculation of various molecular descriptors.

For this compound, such an analysis would involve:

Quantitative Structure-Activity Relationship (QSAR) Descriptors: If this molecule were part of a series of compounds being studied for a particular biological activity or chemical property, computational descriptors (e.g., electronic, steric, and hydrophobic parameters) could be calculated.

Reactivity Indices: DFT-based reactivity descriptors, such as Fukui functions, can be calculated to predict the most likely sites for nucleophilic or electrophilic attack. For this compound, this could provide insights into which of the carbonyl carbons is more electrophilic or how the chlorine substituent affects the reactivity of the molecule.

Despite the potential for such studies, specific computational investigations correlating the structure of this compound with its reactivity are not well-documented in the available literature.

Applications of 3 Chloro 2 Oxopropanoic Acid in Advanced Chemical Synthesis

Building Block for Complex Organic Scaffolds and Chemical Libraries

3-Chloro-2-oxopropanoic acid serves as a valuable starting material in diversity-oriented synthesis (DOS), a strategy that aims to create structurally diverse and complex small molecules, often inspired by natural products. The presence of multiple reactive sites allows for the divergent synthesis of molecular scaffolds, which are the core structures of molecules in a chemical library. These scaffolds can be systematically modified to generate a large number of compounds for high-throughput screening in drug discovery and chemical biology.

The bifunctional nature of α-halo ketones, like this compound, allows them to act as electrophiles at both the α-carbon and the carbonyl carbon. This dual reactivity is exploited in the synthesis of complex architectures, including spirocyclic compounds. Spirocycles are an important class of compounds in medicinal chemistry due to their rigid three-dimensional structures. For instance, the reaction of this compound derivatives with dinucleophiles can lead to the formation of spirocyclic scaffolds.

Combinatorial chemistry often utilizes versatile building blocks to rapidly generate large libraries of compounds. wikipedia.org The reactivity of this compound with various amines, thiols, and other nucleophiles makes it an ideal candidate for such synthetic endeavors. By reacting it with a diverse set of building blocks in a combinatorial fashion, libraries of compounds with varied functionalities and stereochemistries can be efficiently synthesized. These libraries are crucial for identifying new biologically active molecules.

Table 1: Examples of Scaffolds Accessible from this compound

| Scaffold Type | Synthetic Strategy | Potential for Diversity |

| Spirooxindoles | Three-component reaction with isatins and primary aromatic amines. | Variation of substituents on the isatin and amine components. |

| Fused Bicyclic Systems | Intramolecular cyclization of intermediates derived from reactions with dinucleophiles. | Control of ring size and heteroatom incorporation based on the dinucleophile. |

| Highly Substituted Heterocycles | Multi-component reactions with various nucleophiles and carbonyl compounds. | High level of diversity from the multiple inputs in the reaction. |

Precursor in the Synthesis of Diverse Heterocyclic Ring Systems

The electrophilic nature of this compound makes it an excellent precursor for the synthesis of a wide range of heterocyclic compounds, which are core structures in many pharmaceuticals and biologically active compounds.

One of the most prominent applications is in the Hantzsch thiazole synthesis . In this reaction, an α-haloketone reacts with a thioamide to form a thiazole ring. This compound, being an α-chloroketone, readily participates in this reaction to produce 2-substituted-thiazole-4-carboxylic acids. The reaction proceeds through the initial formation of a thiouronium salt, followed by cyclization and dehydration.

Similarly, this compound can be used in the synthesis of oxazoles . The reaction with an amide, followed by cyclization, yields the corresponding oxazole derivative. This transformation provides a straightforward route to highly functionalized oxazoles, which are present in numerous natural products and medicinal agents.

Furthermore, its reaction with substituted hydrazines can lead to the formation of pyrazoles , while condensation with β-amino crotonates can be utilized in the Hantzsch synthesis of dihydropyridines , which can be subsequently oxidized to pyridines. The versatility of this compound as a precursor is further demonstrated in its use for the synthesis of more complex, fused heterocyclic systems.

Table 2: Heterocyclic Systems Synthesized from this compound

| Heterocycle | Reaction Type | Key Reactants |

| Thiazole | Hantzsch Thiazole Synthesis | Thioamides, Thioureas |

| Oxazole | Robinson-Gabriel Synthesis and related methods | Amides |

| Pyrazole | Knorr Pyrazole Synthesis and related methods | Hydrazines |

| Dihydropyridine | Hantzsch Dihydropyridine Synthesis | β-enaminones, β-ketoesters and ammonia |

| Spiro[dihydropyridine-oxindoles] | Three-component reaction | Arylamines, Isatins |

Reagent in Multi-Step Organic Transformations and Method Development

Beyond its role as a building block for specific ring systems, this compound is a key reagent in the development of new synthetic methodologies and multi-step organic transformations. Its unique combination of functional groups allows for its participation in a variety of reaction cascades and multi-component reactions (MCRs).

MCRs are highly efficient processes where three or more reactants combine in a single step to form a complex product, incorporating atoms from all the starting materials. This compound can be employed in MCRs to rapidly build molecular complexity. For example, a three-component reaction between an arylamine, isatin, and this compound can lead to the formation of novel spiro[dihydropyridine-oxindole] derivatives.

The development of novel synthetic methods often relies on the unique reactivity of specific reagents. The α-halo-α-keto acid moiety of this compound allows for sequential reactions, where each functional group reacts selectively under different conditions. This enables the design of tandem or cascade reactions, where multiple bonds are formed in a single operation, leading to a significant increase in synthetic efficiency.

In the context of method development, the ethyl ester of this compound has been used as an intermediate for the synthesis of complex organic molecules, including cyclopropane ester derivatives. youtube.com Its derivatives have also been explored for their potential in developing new herbicidal compounds. youtube.com

Use in the Development of Bio-conjugation Strategies (general, non-therapeutic)

While direct, widespread applications of this compound in non-therapeutic bioconjugation are not extensively documented in publicly available literature, its chemical functionalities suggest significant potential in this area. Bioconjugation involves the covalent linking of two molecules, at least one of which is a biomolecule. The development of effective bioconjugation strategies relies on chemoselective reactions that proceed under mild, aqueous conditions.

The α-chloro-keto group in this compound is a reactive electrophile that can readily undergo nucleophilic substitution with the side chains of certain amino acids. For instance, the thiol group of cysteine is a potent nucleophile that can react with α-haloketones to form a stable thioether linkage. This reaction is a common strategy for the site-specific modification of peptides and proteins.

The carboxylic acid group provides another handle for conjugation. It can be activated, for example, as an N-hydroxysuccinimide (NHS) ester, which then readily reacts with the primary amino groups of lysine residues or the N-terminus of a peptide or protein to form a stable amide bond.

The presence of two distinct reactive functionalities (the α-chloro-keto system and the carboxylic acid) makes this compound a potential heterobifunctional crosslinker . A heterobifunctional crosslinker contains two different reactive groups, allowing for the sequential and controlled conjugation of two different molecules. For example, the carboxylic acid could first be coupled to one molecule, and then the α-chloro-keto group could be used to react with a second molecule, or vice versa. This controlled reactivity is highly desirable in creating well-defined bioconjugates for various applications in biotechnology and materials science.

Table 3: Potential Bioconjugation Reactions of this compound

| Functional Group on this compound | Reactive Partner on Biomolecule | Linkage Formed |

| α-Chloro-keto | Cysteine (thiol group) | Thioether |

| Carboxylic acid (activated) | Lysine (amino group), N-terminus | Amide |

| α-Chloro-keto | Hydrazide-modified biomolecule | Hydrazone |

Future Research Directions and Perspectives

Exploration of Novel and Greener Synthetic Pathways

The future synthesis of 3-Chloro-2-oxopropanoic acid is poised for significant evolution, driven by the need for more environmentally benign and efficient processes. Traditional synthetic routes for α-keto acids have often relied on stoichiometric oxidants like selenium dioxide, which are effective but pose considerable toxicity and waste disposal challenges. mdpi.com Future research will likely pivot towards methodologies that align with the principles of green chemistry.

Promising avenues include the development of catalytic oxidation systems. For instance, the catalytic oxidation or dehydrogenation of biomass-derived α-hydroxy acids presents a sustainable strategy for producing α-keto acids. mdpi.com Applying this to a chlorinated precursor could provide a greener route to this compound. Furthermore, electrochemical synthesis is emerging as a powerful tool for green chemistry, offering operational simplicity and environmental compatibility. mdpi.com The anodic oxidation of suitable precursors in methanol (B129727) has been shown to yield α-keto acid methyl esters, a strategy that could be adapted for the synthesis of this compound or its derivatives, potentially using more benign catalysts and reducing waste streams. mdpi.com

Another area of exploration involves asymmetric synthesis to produce chiral variants. Research into the enantioselective decarboxylative chlorination of substituted ketocarboxylic acids using chiral amine catalysts has shown promise for creating chiral α-chloro ketones. researchgate.net Adapting such methodologies could lead to the direct asymmetric synthesis of optically active this compound derivatives, which are of high value in pharmaceutical synthesis.

Advanced Mechanistic Insights into Complex Reaction Systems

Despite its utility, a deep, quantitative understanding of the reaction mechanisms involving this compound is an area ripe for investigation. The compound features multiple reactive centers, including two electrophilic carbonyl carbons, an acidic carboxylic proton, and a carbon atom bearing a labile chlorine, making its reactivity profile complex and highly dependent on reaction conditions.

Future research should focus on employing advanced computational and experimental techniques to elucidate these mechanisms. Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to model transition states, calculate reaction energy barriers, and predict the regioselectivity of nucleophilic attacks on the dicarbonyl system. This would provide invaluable insights into how different nucleophiles interact with the molecule and why certain products are favored.

Experimentally, techniques like in-situ spectroscopic monitoring (e.g., FT-IR, NMR) and detailed kinetic analysis can map reaction pathways and identify transient intermediates. Understanding the interplay between the keto, carboxylic acid, and chloro functionalities is crucial for optimizing existing synthetic protocols and designing new, more selective transformations.

Integration with Emerging Principles of Green Chemistry and Sustainable Synthesis

Beyond the synthesis of the molecule itself, future research will focus on integrating this compound into broader sustainable synthesis frameworks. This involves designing reaction cascades and multi-component reactions where the compound is used as a key building block, maximizing atom economy and minimizing intermediate isolation steps.

A key objective is the replacement of hazardous reagents and solvents. For example, exploring reactions in alternative media such as water, supercritical fluids, or bio-based solvents could drastically reduce the environmental footprint of processes involving this acid. The development of recyclable heterogeneous catalysts for reactions utilizing this compound would also be a significant advancement, simplifying product purification and reducing waste. mdpi.com The overarching goal is to embed the use of this versatile reagent within a circular economy model, where waste is minimized and resources are used efficiently.

Development of New Derivatives with Precisely Tailored Reactivity Profiles

The derivatization of this compound represents a significant avenue for expanding its synthetic utility. By modifying the carboxylic acid group, for instance, into esters or amides, it is possible to fine-tune the molecule's steric and electronic properties. The synthesis of its ethyl ester is a known example. nih.gov

Future work should involve the systematic creation of a library of derivatives and the subsequent study of their reactivity. This would allow chemists to select a derivative with the optimal reactivity profile for a specific transformation. For example, bulkier ester groups could be used to direct nucleophilic attack to the less hindered ketone carbonyl. Chiral auxiliaries could be appended to the carboxylate to induce stereoselectivity in downstream reactions. This approach would transform this compound from a single reagent into a tunable platform for constructing complex molecular architectures with high precision.

Expanding Utility as Research Probes in Chemical Biology or Material Science Precursors

The unique bifunctional nature of this compound makes it an attractive candidate for applications beyond traditional organic synthesis. Its potential as a research tool in chemical biology and as a precursor in materials science is an exciting and underexplored frontier.

In chemical biology, α-keto acids are known to be involved in critical metabolic pathways like the Krebs cycle. wikipedia.org Isotopically labeled (e.g., with ¹³C or ¹⁴C) this compound could be synthesized and used as a chemical probe to investigate enzyme mechanisms or trace metabolic fluxes. Its inherent reactivity, particularly the α-chloro-α-keto motif, could be exploited to design activity-based probes or covalent inhibitors that target the active sites of specific enzymes for therapeutic or diagnostic purposes.

In material science, the compound's structure is that of a potential functional monomer. The carboxylic acid can participate in polymerization reactions (e.g., to form polyesters or polyamides), while the reactive chloromethyl ketone group would remain as a pendant side chain. This functionality could then be used for post-polymerization modification, allowing for the covalent attachment of other molecules to tune the material's properties or to immobilize catalysts and bioactive agents. This could lead to the development of new functional polymers, hydrogels, or surface coatings with tailored chemical and physical properties.

Compound Information Tables

Table 1: Compound Names and Identifiers

| Identifier Type | Value |

|---|---|

| IUPAC Name | This compound nih.gov |

| Synonyms | Chloropyruvic acid, 3-Chloropyruvic acid nih.gov |

| CAS Number | 3681-17-2 nih.gov |

| Molecular Formula | C₃H₃ClO₃ chemsynthesis.com |

| SMILES | C(C(=O)C(=O)O)Cl nih.gov |

| InChIKey | RCWFNCXDFSOVLG-UHFFFAOYSA-N nih.gov |

Table 2: Physical and Chemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 122.51 g/mol |

| Melting Point | 45 °C lookchem.com |

| Boiling Point | 206.2 °C at 760 mmHg lookchem.com |

| Density | 1.509 g/cm³ lookchem.com |

| Flash Point | 78.5 °C lookchem.com |

| Hydrogen Bond Donor Count | 1 lookchem.com |

| Hydrogen Bond Acceptor Count | 3 lookchem.com |

| Rotatable Bond Count | 2 lookchem.com |

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Chloro-2-oxopropanoic acid, and how can reaction conditions be optimized for higher yields?